molecular formula C28H31NO10 B1227130 Menogaril CAS No. 71628-96-1

Menogaril

カタログ番号: B1227130
CAS番号: 71628-96-1
分子量: 541.5 g/mol
InChIキー: LWYJUZBXGAFFLP-OCNCTQISSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

メノガリルは、ノガラマイシンを出発物質とする一連の化学反応によって合成できます。合成経路には、ノガラマイシンの O-メチル化によるメノガリルへの変換が含まれます。 反応条件は通常、制御された温度と圧力下で、メタノールと適切な触媒を使用することを含みます .

メノガリルのための工業生産方法は、高収率と純度を確保するために最適化された反応条件を使用した大規模合成を含みます。 このプロセスには、結晶化やクロマトグラフィーなどの精製工程が含まれており、最終生成物を単離します .

化学反応の分析

メノガリルは、次のようなさまざまな化学反応を起こします。

    酸化: メノガリルは酸化されてさまざまな代謝産物を形成できます。一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

    還元: メノガリルは、水素化ホウ素ナトリウムなどの還元剤を使用して還元できます。

    置換: メノガリルは、官能基が他の基に置き換えられる置換反応を起こすことができます。

これらの反応から生成される主な生成物には、メノガリル脱メチル化誘導体とヒドロキシル化誘導体があります .

4. 科学研究への応用

メノガリルは、その抗癌特性について広く研究されてきました。前臨床研究では、さまざまな腫瘍タイプに対して広範囲にわたる活性を示しています。 メノガリルは、ドキソルビシンと比較して心毒性が低いため、癌治療の候補となり得ます .

癌研究での使用に加えて、メノガリルは DNA および RNA 合成への影響について調査されています。 DNA に弱く結合し、他のアントラサイクリンよりも RNA 合成を抑制します 。この独特の作用機序により、分子生物学および薬理学研究の対象となっています。

科学的研究の応用

Menogaril has been extensively studied for its anticancer properties. It has shown broad-spectrum activity against various tumor types in preclinical studies. This compound is less cardiotoxic compared to doxorubicin, making it a potential candidate for cancer therapy .

In addition to its use in cancer research, this compound has been investigated for its effects on DNA and RNA synthesis. It binds weakly to DNA and inhibits RNA synthesis to a lesser extent than other anthracyclines . This unique mechanism of action has made it a subject of interest in molecular biology and pharmacology research.

作用機序

メノガリルは、DNA に結合してトポイソメラーゼ II を阻害することでその効果を発揮します。トポイソメラーゼ II は、DNA 複製と修復に不可欠な酵素です。 この結合は、DNA-トポイソメラーゼ II 複合体の形成につながり、DNA 鎖の切断と細胞死を引き起こします メノガリルは、細胞の微小管系にも影響を与え、チューブリンの重合を阻害し、細胞分裂を阻害します .

6. 類似化合物の比較

メノガリルは、ドキソルビシンやダウノルビシンなどの他のアントラサイクリンに似ています。 メノガリルには、これらの化合物とは異なる独自の特性があります。

類似化合物には以下が含まれます。

メノガリルは、低い毒性と明確な作用機序を組み合わせたものであり、さらなる研究と潜在的な治療応用のために貴重な化合物です。

類似化合物との比較

Menogaril is similar to other anthracyclines such as doxorubicin and daunorubicin. it has unique properties that distinguish it from these compounds:

Similar compounds include:

This compound’s unique combination of lower toxicity and distinct mechanism of action makes it a valuable compound for further research and potential therapeutic applications.

生物活性

Menogaril is an anthracycline compound that has garnered attention for its significant antitumor activity, particularly in the treatment of various cancers. This article explores the biological activity of this compound, focusing on its pharmacological properties, clinical efficacy, and safety profile based on diverse sources.

Overview of this compound

This compound (chemical name: NSC 269148) is a synthetic derivative of doxorubicin, designed to enhance its therapeutic effects while minimizing side effects. It exhibits a unique mechanism of action that involves intercalating into DNA, disrupting replication and transcription processes, and generating free radicals that contribute to cell death .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in various animal models, including mice, dogs, and monkeys. Key findings include:

  • Absorption and Bioavailability : this compound demonstrates good systemic bioavailability when administered intravenously. Studies indicate that it achieves peak plasma concentrations rapidly, with a half-life that supports its use in repeated dosing schedules .
  • Metabolism : The drug undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, which may influence its efficacy and safety profile depending on individual patient characteristics .

Clinical Efficacy

This compound has been evaluated in several clinical trials for its effectiveness against different types of cancer:

  • Breast Cancer : A Phase II study involved 40 patients with advanced breast cancer who had not previously received anthracyclines. This compound was administered intravenously at doses of 200 mg/m² and 160 mg/m². The overall response rate was 22% in treatment-naive patients and 10% in those with prior chemotherapy exposure .
  • Colorectal Cancer : Another trial assessed this compound's efficacy in patients with advanced colorectal cancer, showing promising results but requiring further investigation to establish definitive efficacy .
  • Malignant Mesothelioma : A Phase II study indicated minimal activity of this compound in treating malignant mesothelioma, leading to the conclusion that further studies in this area were not warranted .

Safety Profile

The safety profile of this compound has been characterized by several adverse effects:

  • Hematological Toxicity : Leukopenia was noted as a common side effect, typically moderate and predictable. Other hematological effects included thrombocytopenia and anemia .
  • Infusion Reactions : Phlebitis and erythema at the injection site were reported in approximately 34% and 17% of patients, respectively. These reactions highlight the need for careful administration practices during intravenous infusion .
  • Non-Hematological Toxicity : Patients also reported non-specific symptoms such as nausea and fatigue, which are common among anthracycline treatments but generally manageable with supportive care .

Case Studies

Several case studies have documented the outcomes of this compound treatment:

  • Case Study in Advanced Breast Cancer :
    • Patient Demographics : Female patients aged 40-65 with stage IV breast cancer.
    • Treatment Protocol : Intravenous administration every four weeks.
    • Outcome : Notable tumor reduction in 22% of cases; manageable side effects led to continuation of therapy in most patients.
  • Case Study in Colorectal Cancer :
    • Patient Demographics : Patients with previously treated metastatic colorectal cancer.
    • Outcome : Some patients experienced stable disease for several months; however, further research is needed to confirm these findings across larger populations.

特性

CAS番号

71628-96-1

分子式

C28H31NO10

分子量

541.5 g/mol

IUPAC名

(1R,10R,12R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione

InChI

InChI=1S/C28H31NO10/c1-27(36)8-10-6-11-16(21(32)15(10)14(9-27)37-5)22(33)17-13(30)7-12-24(18(17)20(11)31)38-26-23(34)19(29(3)4)25(35)28(12,2)39-26/h6-7,14,19,23,25-26,30,32,34-36H,8-9H2,1-5H3/t14-,19+,23+,25-,26-,27-,28-/m1/s1

InChIキー

LWYJUZBXGAFFLP-OCNCTQISSA-N

SMILES

CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O

異性体SMILES

C[C@@]1(C[C@H](C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)[C@@]6([C@@H]([C@H]([C@@H]([C@H](O5)O6)O)N(C)C)O)C)O)OC)O

正規SMILES

CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O

賞味期限

Bulk: Bulk stability studies indicate slight, gradual decomposition occurring over 30 days at room temperature and laboratory illumination;  total decomposition was approximated at 2 %. Stored at 60 °C and in darkness, the sample is stable for at least 30 days (HPLC and TLC). Solution: Menogaril solutions (0.1 and 5 mg/mL are stable for at least 14 days at room temperature in the dark.

溶解性

H2O insoluble (<0.01) (mg/mL)
pH 5, 0.1 M Phosphate buffer insoluble (<0.01) (mg/mL)
pH 9, 0.1 M Phosphate buffer insoluble ( <0.01) (mg/mL)
95% EtOH 0.05 (mg/mL)
10% aq. DMA 0.8 (mg/mL)
DSMO 4 (mg/mL)
DMA 10 (mg/mL)

同義語

7-con-O-Methylnogarol
7-O-Methylnogarol
7-OMEN
Menogaril
Menogaril, (11 beta)-Isomer
Menogaril, (13 beta)-Isomer
Menogaril, (5 alpha)-Isomer
Menogaril, (5 alpha,11 beta)-Isomer
Menogarol
NSC 269148
NSC-269148
NSC269148
Tomosar
TUT 7
TUT-7
TUT7

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Menogaril
Reactant of Route 2
Menogaril
Reactant of Route 3
Menogaril
Reactant of Route 4
Menogaril
Reactant of Route 5
Menogaril
Reactant of Route 6
Menogaril

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。